

# Absence of Direct Comparative Studies for ST-401 in Beta-Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ST-401    |           |
| Cat. No.:            | B15605056 | Get Quote |

As of the current date, publicly available data does not include any head-to-head clinical trials directly comparing **ST-401** to other therapeutic agents for the treatment of beta-thalassemia. The investigational gene-edited cell therapy for beta-thalassemia developed by Sangamo Therapeutics in partnership with Sanofi is designated as ST-400. It is plausible that "**ST-401**" is a mistyping of this designation. This guide will, therefore, focus on the available data for ST-400, providing a comprehensive overview of its clinical evaluation, mechanism of action, and experimental protocols based on the Phase 1/2 THALES study.

### **Overview of ST-400**

ST-400 is an autologous, ex vivo gene-edited cell therapy candidate for the treatment of transfusion-dependent beta-thalassemia (TDT).[1] The therapy utilizes zinc finger nuclease (ZFN) technology to modify a patient's own hematopoietic stem cells (HSCs).[1] The goal of this genetic modification is to increase the production of fetal hemoglobin (HbF), which can compensate for the deficient or absent adult beta-globin in individuals with beta-thalassemia.[2]

## **Mechanism of Action**

The underlying principle of ST-400 is to disrupt the BCL11A gene, a key regulator that silences the expression of gamma-globin, a component of fetal hemoglobin, after birth.[2] By using ZFNs to specifically target and introduce small insertions or deletions (indels) in the erythroid-specific enhancer of the BCL11A gene, the repression of gamma-globin is lifted.[2][3] This leads to the increased and sustained production of HbF in the patient's red blood cells, thereby aiming to reduce or eliminate the need for chronic blood transfusions.[1]



## **Clinical Trial Data: The THALES Study**

The primary source of clinical data for ST-400 is the Phase 1/2 THALES study (NCT03432364), a single-arm, multi-site trial designed to assess the safety, tolerability, and efficacy of ST-400 in adult patients with TDT.[4][5][6]

# **Experimental Protocol: THALES Study**

The experimental workflow for the THALES study involves several key steps, from patient cell collection to post-infusion monitoring.

- Mobilization and Apheresis: Patients undergo mobilization of their HSCs from the bone marrow into the peripheral blood, followed by collection of these cells via an apheresis procedure.[2]
- Ex Vivo Gene Editing: The collected CD34+ HSCs are then edited ex vivo using ZFNs to disrupt the BCL11A erythroid-specific enhancer.[2]
- Myeloablative Conditioning: Prior to the infusion of the gene-edited cells, patients receive
  myeloablative conditioning with busulfan to create space in the bone marrow for the modified
  HSCs to engraft.[2]
- Infusion of ST-400: The gene-edited autologous HSCs (ST-400) are infused back into the patient.[2]
- Engraftment and Monitoring: Following infusion, patients are monitored for hematopoietic reconstitution, safety, and evidence of treatment efficacy, including levels of total hemoglobin and fetal hemoglobin.[1][3]

Below is a diagram illustrating the experimental workflow of the THALES study.





Click to download full resolution via product page

Experimental workflow for the ST-400 THALES study.

# **Signaling Pathway Modification**

The therapeutic effect of ST-400 is achieved by altering the genetic regulation of globin chain synthesis. The diagram below illustrates the targeted signaling pathway.





Click to download full resolution via product page

Targeted signaling pathway modification by ST-400.

### **Clinical Outcomes**

Preliminary results from the THALES study on a small number of patients have been reported. It is important to note that these are early data from a non-controlled study.

Table 1: Summary of Preliminary Efficacy Data from the THALES Study



| Patient ID | Genotype                                | Baseline Annualized Packed Red Blood Cell (PRBC) Events | CD34+ Cell<br>Dose (x 10 <sup>6</sup><br>cells/kg) | On-target<br>Indels in<br>ST-400<br>Product (%) | Post-<br>treatment<br>Observatio<br>ns                                                                                                                                              |
|------------|-----------------------------------------|---------------------------------------------------------|----------------------------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient 1  | β°/β°                                   | 27                                                      | 5.4                                                | 23                                              | Fetal hemoglobin levels increased. Resumed intermittent PRBC transfusions after an initial 6-week transfusion- free period, with an overall 33% reduction in annualized PRBC units. |
| Patient 2  | Homozygous<br>IVS-I-5 (G>C)             | 18                                                      | 3.9                                                | 73                                              | Fetal hemoglobin levels increased but were <1 g/dL. Continued to receive intermittent PRBC transfusions.                                                                            |
| Patient 3  | β <sup>0</sup> /β+ (IVS-II-<br>654 C>T) | 15                                                      | 10.3                                               | 54                                              | Fetal<br>hemoglobin                                                                                                                                                                 |



levels increased.

Source: Data compiled from Sangamo Therapeutics presentations and press releases.[3]

## Safety and Tolerability

In the initial patients, ST-400 was associated with prompt hematopoietic reconstitution.[3] One serious adverse event of a transient allergic reaction, considered related to the cryoprotectant in the product, was reported during the infusion of ST-400 in the first patient, which resolved.[3]

### Conclusion

While a direct head-to-head comparison of ST-400 with other therapies for beta-thalassemia is not available, the data from the Phase 1/2 THALES study provide initial insights into its safety and potential efficacy. The mechanism of action, involving the targeted disruption of the BCL11A erythroid-specific enhancer using ZFN technology, represents a novel approach to increasing fetal hemoglobin production. Further data from ongoing and future studies will be crucial to fully understand the clinical benefit and long-term outcomes of this investigational therapy. Researchers and drug development professionals should continue to monitor the progress of the ST-400 program and other emerging gene therapies for beta-thalassemia to assess their relative merits in a rapidly evolving therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sangamo gene therapy shows promise in beta thalassemia study [clinicaltrialsarena.com]
- 2. Sangamo Announces Gene Therapy and Ex Vivo Gene-Edited Cell Therapy Data Presentations at the American Society of Hematology Annual Meeting | Sangamo Therapeutics, Inc. [investor.sangamo.com]
- 3. fiercebiotech.com [fiercebiotech.com]



- 4. Advancing the care of β-thalassaemia patients with novel therapies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Advances in β-Thalassemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chop.edu [research.chop.edu]
- To cite this document: BenchChem. [Absence of Direct Comparative Studies for ST-401 in Beta-Thalassemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605056#head-to-head-studies-involving-st-401]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com